molecular formula C14H20N2OS B178672 3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 331760-59-9

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Cat. No.: B178672
CAS No.: 331760-59-9
M. Wt: 264.39 g/mol
InChI Key: NSQDUMFSCVOMPZ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a complex organic compound that features a piperidine ring and a benzothiophene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine typically involves multiple steps, starting with the formation of the benzothiophene core. One common method is the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions to form the benzothiophene ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable electrophile, such as an acyl chloride or anhydride, to form the piperidin-1-ylcarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions and continuous flow systems for the introduction of the piperidine moiety. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzothiophene ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzothiophene or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the benzothiophene moiety may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Another piperidine-based compound with anticancer activity.

    Matrine: A piperidine alkaloid with antimicrobial and anticancer properties.

    Berberine: A benzothiophene derivative with a wide range of biological activities.

Uniqueness

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is unique due to its specific combination of a piperidine ring and a benzothiophene moiety. This combination may confer unique pharmacological properties that are not present in other similar compounds.

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c15-13-12(10-6-2-3-7-11(10)18-13)14(17)16-8-4-1-5-9-16/h1-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQDUMFSCVOMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355560
Record name (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331760-59-9
Record name (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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